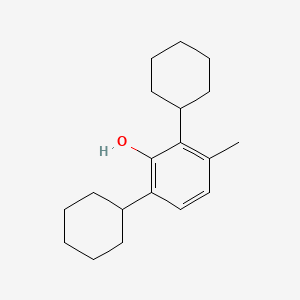![molecular formula C16H17BrClNO B12656751 2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride CAS No. 6291-68-5](/img/structure/B12656751.png)
2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 8567 is a chemical compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 8567 involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary, but general methods include the use of specific catalysts and controlled environments to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of NSC 8567 typically involves large-scale chemical reactors and stringent quality control measures. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 8567 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving NSC 8567 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions for these reactions vary but often include controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from reactions involving NSC 8567 depend on the specific reaction conditions and reagents used. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
NSC 8567 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: NSC 8567 is used in studies involving cellular processes and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic effects and as a tool in drug development.
Industry: NSC 8567 is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of NSC 8567 involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to NSC 8567 include other chemical reagents and standards used in scientific research. These compounds often share similar structures or functional groups, making them useful for comparative studies.
Uniqueness
NSC 8567 is unique in its specific properties and applications. Its distinct chemical structure allows it to interact with molecular targets in ways that other compounds cannot, making it a valuable tool in various fields of research.
Conclusion
NSC 8567 is a versatile compound with significant potential in scientific research Its unique properties and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
6291-68-5 |
|---|---|
Formule moléculaire |
C16H17BrClNO |
Poids moléculaire |
354.7 g/mol |
Nom IUPAC |
2-[benzyl(methyl)amino]-1-(4-bromophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H16BrNO.ClH/c1-18(11-13-5-3-2-4-6-13)12-16(19)14-7-9-15(17)10-8-14;/h2-10H,11-12H2,1H3;1H |
Clé InChI |
LAGAJRAGHRDAIZ-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)CC(=O)C2=CC=C(C=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


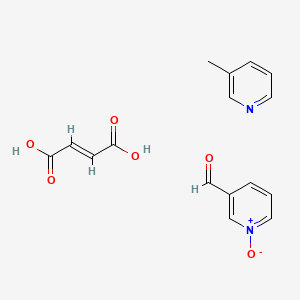
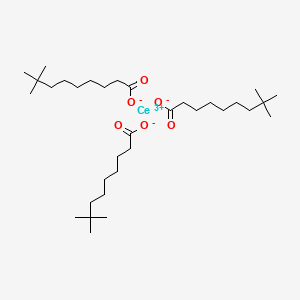


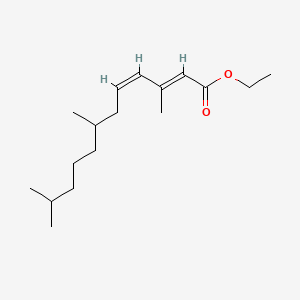

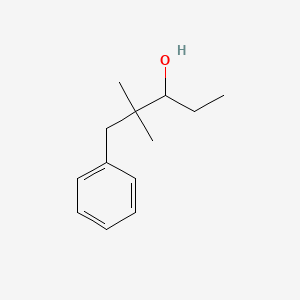

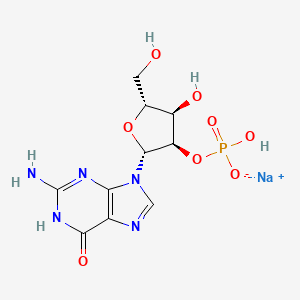


![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)
